
Óxido de manganeso(III)
Descripción general
Descripción
Synthesis Analysis
Manganese(III) oxide can be synthesized through various methods, including photochemical water oxidation, solvothermal decomposition, and green synthesis techniques. For instance, Robinson et al. (2013) explored the photochemical water oxidation by crystalline polymorphs of manganese oxides, highlighting the structural requirements for catalysis and identifying Mn2O3 as the most active phase among tested manganese oxides (Robinson et al., 2013). Sankaralingam et al. (2018) reported the synthesis of manganese(III)-peroxo and manganese(III)-hydroperoxo complexes by activating dioxygen, showcasing an approach to synthesize Mn(III) oxides by manipulating oxygen species (Sankaralingam et al., 2018).
Molecular Structure Analysis
The structural analysis of manganese(III) oxide and its derivatives has been a subject of study to understand the relationship between structure and function, especially in catalysis and environmental applications. The structure of Mn(III) oxides significantly impacts their catalytic efficiency and ability to engage in chemical reactions. The study by Robinson et al. (2013) demonstrated that catalytic activity within manganese oxides was found exclusively for cubic phases containing Mn(III), which possess longer Mn-O bonds important for catalytic turnover in water oxidation (Robinson et al., 2013).
Chemical Reactions and Properties
Manganese(III) oxide participates in a variety of chemical reactions, serving as a catalyst in both electrophilic and nucleophilic reactions. The synthesis and amphoteric reactivity of manganese(III)-hydroperoxo complexes, as discussed by Sankaralingam et al. (2018), illustrate the compound's versatility in reacting with different chemical species (Sankaralingam et al., 2018). Additionally, manganese(III) oxide's ability to oxidize organic contaminants underscores its potential in environmental remediation (Remucal & Ginder‐Vogel, 2014).
Physical Properties Analysis
The physical properties of manganese(III) oxide, such as crystal structure, morphology, and surface area, are closely tied to its synthesis method and conditions. These properties significantly influence the material's application in catalysis, adsorption, and as electrodes. For example, Prasad (2017) demonstrated the green synthesis of nanocrystalline manganese (II, III) oxide, highlighting the impact of synthesis conditions on the material's optical characteristics and thermal behavior (Prasad, 2017).
Chemical Properties Analysis
The chemical properties of manganese(III) oxide, including its reactivity with organic and inorganic compounds, oxidation states, and catalytic activity, are fundamental to its applications in various fields. Its ability to oxidize contaminants and participate in electrochemical reactions makes it a versatile material for environmental and energy applications. The work by Gupta et al. (2010) on manganese associated nanoparticles of iron(III) oxide illustrates the material's arsenic(III) sorption behavior, showcasing its utility in water treatment (Gupta et al., 2010).
Aplicaciones Científicas De Investigación
Procesos de Oxidación Avanzada
El óxido de manganeso(III) juega un papel clave en la promoción de los procesos de oxidación avanzada basados en radicales sulfato (SR-AOPs). Se utiliza como catalizador para activar el peroxomonosulfato (PMS) y el peroxidisulfato (PDS) en el agua . Los mecanismos de activación de PMS y PDS son diferentes. Por ejemplo, tanto los radicales (como el radical sulfato y el radical hidroxilo) como los no radicales (oxígeno singlete) fueron generados por PMS activado por óxido de manganeso(III) .
Materiales de Electrodo para Baterías de Ion-Litio
El óxido de manganeso(III) y sus compuestos se han destacado por sus aplicaciones en baterías de ion-litio como materiales de electrodo . Esto se debe a su naturaleza ecológica y a sus diversos estados de oxidación .
Materiales de Electrodo para Supercondensadores
Además de las baterías de ion-litio, el óxido de manganeso(III) también se utiliza como material de electrodo en supercondensadores . Esto se debe a su alta actividad electroquímica y capacidad .
Catálisis
El óxido de manganeso(III) se utiliza ampliamente en la catálisis debido a su flexibilidad estructural . Puede facilitar diversas reacciones químicas, mejorando su eficiencia y selectividad .
Intercambio Iónico
El óxido de manganeso(III) se utiliza en los procesos de intercambio iónico . Puede absorber selectivamente ciertos iones de una solución, lo que lo hace útil en el tratamiento de aguas y otras aplicaciones
Mecanismo De Acción
Target of Action
Manganese(III) oxide, also known as dimanganese trioxide, is a chemical compound with the formula Mn2O3 . It primarily targets various chemical reactions, acting as a catalyst. For instance, it has been found to facilitate the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .
Mode of Action
Manganese(III) oxide interacts with its targets through redox reactions. For example, in an alkaline cell, Manganese(III) oxide is formed by the redox reaction: 2 MnO2 + Zn → Mn2O3 + ZnO . It’s also known to be involved in the oxidation of Mn II salts or reduction of MnO2 .
Biochemical Pathways
Manganese(III) oxide affects various biochemical pathways. It plays a key role in promoting sulfate radical-based advanced oxidation processes (SR-AOPs). The crystal structures of different Mn(III) (oxyhydr)oxides, such as α-Mn2O3, γ-MnOOH, and Mn3O4, are involved in these processes . The activation mechanisms of peroxymonosulfate (PMS) and peroxydisulfate (PDS) in water are also influenced by Mn(III) (oxyhydr)oxide .
Pharmacokinetics
A study on a related compound, manganese(iii) meso-tetra [3- (2- (2-methoxy)-ethoxy) ethoxy] phenyl porphyrin chloride, a novel superoxide dismutase mimic, showed that it can be rapidly distributed to tissues after intravenous administration .
Result of Action
The result of Manganese(III) oxide’s action is the facilitation of various chemical reactions. As a catalyst, it speeds up these reactions without being consumed in the process. For instance, it aids in the oxidation of methane and carbon monoxide, the decomposition of NO, and the reduction of nitrobenzene .
Action Environment
The action of Manganese(III) oxide is influenced by environmental factors such as temperature and pH. For example, heating MnO2 in air at below 800 °C produces α-Mn2O3, while higher temperatures produce Mn3O4 . Moreover, the presence of small amounts of Fe3+ has been found to stabilize the structure of Mn2O3 .
Safety and Hazards
Direcciones Futuras
Manganese(III) oxide has been broadly studied at present for the removal of heavy metal ions of model water or wastewater due to its features, such as due to its nano-metric particle size, geometric shape of the particles, crystal structure, high specific surface area, and specificity . It has a high potential to degrade organic molecules through abiotic and microbially mediated oxidation and to stabilize organic molecules, at least temporarily, through organo-mineral associations .
Análisis Bioquímico
Biochemical Properties
Manganese(III) oxide interacts with various enzymes, proteins, and other biomolecules. Most natural manganese oxides are produced through the Mn(II) oxidation process driven by microbes . Biogenic manganese oxides (BioMnOx) are usually amorphous and rich in defects and possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Cellular Effects
The effects of Manganese(III) oxide on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Manganese(III) oxide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Manganese(III) oxide change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Manganese(III) oxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Manganese(III) oxide is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Manganese(III) oxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Manganese(III) oxide and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
oxo(oxomanganiooxy)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mn.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYXPJBPASPPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mn]O[Mn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn2O3 | |
| Record name | manganese(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.874 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Black solid, insoluble in water; [Merck Index] | |
| Record name | Manganese oxide (Mn2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1317-34-6 | |
| Record name | Manganese sesquioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese oxide (Mn2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimanganese trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of manganese(III) oxide?
A1: The molecular formula of manganese(III) oxide is Mn2O3. Its molecular weight is 157.87 g/mol. [] [https://www.semanticscholar.org/paper/0b46f4176aafb500ed9607ba3e40330d4fdb3636]
Q2: What spectroscopic techniques are helpful in characterizing manganese(III) oxide?
A2: Several spectroscopic techniques can be used to characterize manganese(III) oxide, including:
- X-ray powder diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about its crystal structure. [, , , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33, https://www.semanticscholar.org/paper/0fce317729a6ca4ab8c8eafa1cdc07442cd98179]
- Infrared spectroscopy (IR): This method identifies functional groups present in the sample, such as metal-oxygen bonds. It can also provide information about the adsorption of molecules on the surface of the oxide. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]
- Electron spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) can determine the oxidation state of manganese in the sample and provide information about its surface composition. [] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da]
- Scanning electron microscopy (SEM): This technique provides images of the sample's surface morphology, revealing details about its shape, size, and texture. [, , , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3, https://www.semanticscholar.org/paper/c67b55a23eab5c6fe2c1b2f95743f42d12bb6a53, https://www.semanticscholar.org/paper/1a8b6c122ade1ebfae7c71b96db1e39c2ee4dc33]
Q3: Manganese(III) oxide acts as a catalyst in various reactions. Could you elaborate on some of them and their mechanisms?
A3: Manganese(III) oxide exhibits catalytic activity in a variety of reactions, including:
- Oxidation of hydrocarbons: Studies demonstrate its ability to catalyze the oxidation of ethane by nitrous oxide and oxygen. The proposed mechanism involves the interaction of adsorbed species, likely radical species, on the catalyst surface, with both ethane and the oxidizing gas participating in subsequent steps. [, , ] [https://www.semanticscholar.org/paper/5e6553c350f02159afdd2b2f8e3821cd817930da, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
- Oxidation of carbon monoxide: Research indicates that manganese(III) oxide, in conjunction with palladium, exhibits cooperative action in catalyzing the oxidation of carbon monoxide. This process involves oxygen incorporation through manganese(III) oxide, followed by palladium withdrawing the oxygen. The adsorbed carbon monoxide on palladium undergoes oxidation to form carbon dioxide, which then migrates to the manganese(III) oxide surface and desorbs. [] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f]
- Decomposition of nitric oxide: Manganese(III) oxide catalyzes the reaction between ethane and nitric oxide, yielding nitrogen, carbon dioxide, nitrous oxide, and water. The mechanism is thought to be complex, potentially involving surface nitrate intermediates. [] [https://www.semanticscholar.org/paper/db05dad3edaaddb5845a8ac21d2d018f6a8988c3]
- Oxygen evolution reaction: Calcium manganese(III) oxides, with compositions and structures mimicking the active site of photosystem II, display promising catalytic activity for water oxidation to molecular oxygen. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]
Q4: How does the catalytic activity of manganese(III) oxide compare to other transition metal oxides?
A4: In the context of 1-butene oxidation by nitrous oxide, the catalytic activity of various transition metal oxides follows this order: CuO > Fe2O3 > NiO > Mn2O3 > Cr2O3 > TiO2 > Sc2O3 > SnO > ZnO > V2O5 > Al2O3. This suggests that copper(II) oxide exhibits the highest activity, while manganese(III) oxide falls somewhere in the middle of the series. [] [https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
Q5: What are some potential applications of manganese(III) oxide's catalytic properties?
A5: The catalytic properties of manganese(III) oxide make it potentially valuable in a range of applications such as:
- Environmental remediation: Its ability to catalyze the oxidation of hydrocarbons and carbon monoxide could be harnessed for removing these pollutants from exhaust gases. [, , ] [https://www.semanticscholar.org/paper/a5a1d2772c69534bf75716cbacc988b69bd0028f, https://www.semanticscholar.org/paper/fbbecfada0598608758f6b628d0bb19272594a37, https://www.semanticscholar.org/paper/de25737870fc689ff837e4acdbd75e26d617e8cc]
- Chemical synthesis: Its ability to mediate organic reactions, such as the formation of tetrahydrofuran derivatives and the acetonylation of alkenes, highlights its potential as a catalyst in organic synthesis. [] [https://www.semanticscholar.org/paper/433bd7a2e92504676d22c07e4f005f3e5217df9c]
- Energy production and storage: Its role in catalyzing the oxygen evolution reaction is critical for developing efficient energy storage and conversion devices, such as fuel cells and electrolyzers. [, ] [https://www.semanticscholar.org/paper/161806d2f8fa92bf582e2306001aecc3da5219c8, https://www.semanticscholar.org/paper/043c3e2de98033520a69f1582189a7d26d6139a1]
Q6: How does manganese(III) oxide behave under different environmental conditions, particularly in water treatment?
A6: Manganese(III) oxide plays a significant role in the removal of dissolved manganese in water treatment clarification processes. It acts as an adsorbent for manganese(II) ions, and this adsorption is influenced by factors such as pH, iron and manganese concentrations, and ionic strength. At higher pH levels, adsorbed manganese on the iron(III) oxide surface undergoes oxidation, potentially forming manganese(III) oxide. [] [https://www.semanticscholar.org/paper/1a2e6a2c95bf1d6442ab33c2e890da4a98f2dd5a]
Q7: What is the role of manganese(III) oxide in passive remediation systems for metal-polluted water?
A7: Caustic magnesia (magnesium oxide) reacts with water to form magnesium hydroxide, raising the pH. This facilitates the precipitation of metals like zinc, lead, and copper as hydroxides or hydroxysulfates. In this environment, manganese(II) undergoes oxidation and precipitates as manganese(III) oxide, effectively removing it from the water. [] [https://www.semanticscholar.org/paper/487d3fb0982a55f84b2b3d73293b7a7b9c43351e]
Q8: How is manganese(III) oxide used in analytical chemistry?
A8: Manganese(III) oxide finds application in analytical chemistry for the determination of dissolved inorganic carbon (DIC) in seawater. It acts as an electroactive material in electrodes for electrolytic acidification, offering a reagentless method for pH modification in in situ ocean analysis. [] [https://www.semanticscholar.org/paper/337b8148ed7eb555d53a082c9fc32a34c1210870]
Q9: What is the role of manganese(III) oxide in the development of novel materials for electrochemical applications?
A9: Manganese(III) oxide has been explored in various electrochemical applications:
- Electrochemical synthesis: It shows potential as a catalyst for the anodic generation of hydrogen peroxide during water oxidation. [] [https://www.semanticscholar.org/paper/5c16072bb2724f38b660d39cddb7505f30721789]
- Electrode material: In conjunction with silver nanofibers, it facilitates direct electron transfer of hemoglobin, paving the way for sensitive biosensor development. [] [https://www.semanticscholar.org/paper/535389b2085adcc7d948cc2366601d92103f2a89]
Q10: What are the environmental considerations related to the use and disposal of manganese(III) oxide?
A10: While manganese is an essential micronutrient, excessive manganese exposure can be harmful. Research is needed to fully understand the environmental impact and degradation pathways of manganese(III) oxide, especially in the context of its applications in water treatment and other fields. Implementing responsible waste management and exploring recycling strategies for manganese(III) oxide are crucial for minimizing potential environmental risks. [] [https://www.semanticscholar.org/paper/5ee821a06757bd8b3d21eeed70a212ed08e87faf]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




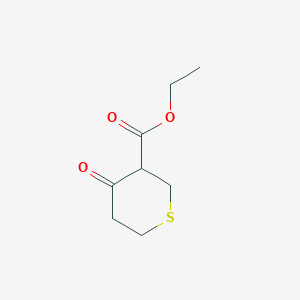

![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)

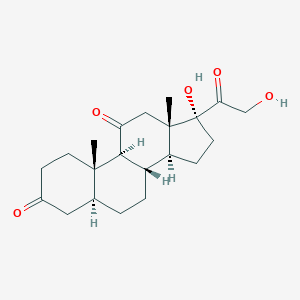

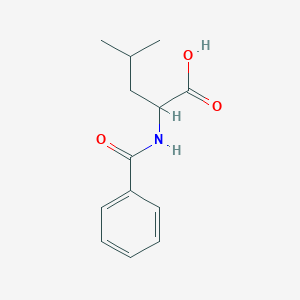
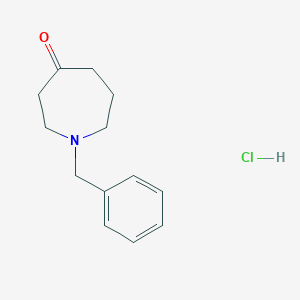
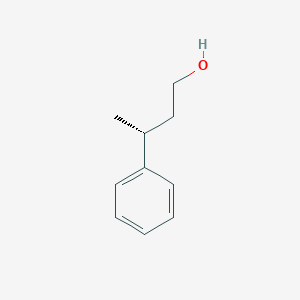
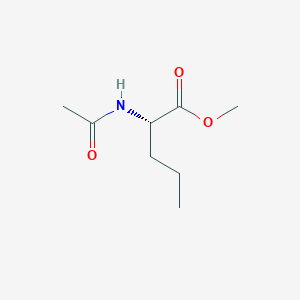
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)

